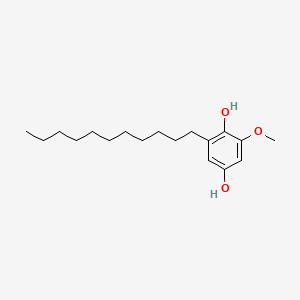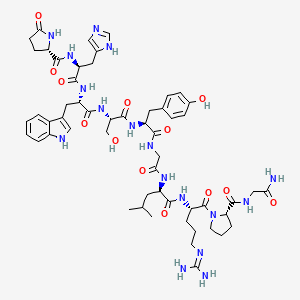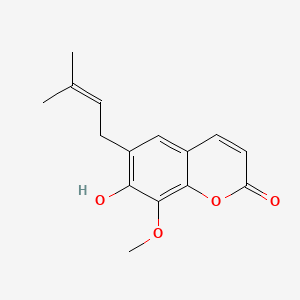
Apigravin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apigravin: is a hydroxycoumarin compound with the IUPAC name 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one . It is a naturally occurring compound found in certain plants, particularly in the Moraceae family. This compound has garnered interest due to its potent antibacterial properties, especially against Bacillus subtilis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Apigravin typically involves the prenylation of ortho-dihydroxycoumarins. One common method includes the reaction of 7-hydroxy-8-methoxycoumarin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the fruits of Ficus nipponica. The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Apigravin can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarins with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Apigravin is used as a precursor in the synthesis of various coumarin derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its antibacterial properties. It has shown significant activity against Bacillus subtilis, making it a potential candidate for developing new antibacterial agents .
Medicine: this compound’s antibacterial properties are being explored for potential therapeutic applications. It is also being investigated for its potential anti-inflammatory and antioxidant activities .
Industry: In the industrial sector, this compound is used in the formulation of antibacterial coatings and materials. Its natural origin and potent activity make it an attractive compound for various applications .
Mecanismo De Acción
Apigravin exerts its antibacterial effects by targeting the bacterial cell wall synthesis. It inhibits the enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually the lysis of the bacterial cell .
Comparación Con Compuestos Similares
Umbelliferone: Another hydroxycoumarin with similar antibacterial properties.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Bergapten: A furocoumarin with phototoxic properties used in the treatment of skin disorders.
Uniqueness of Apigravin: this compound stands out due to its potent antibacterial activity specifically against Bacillus subtilis. Its unique structure, with a prenyl group at the 6-position, contributes to its enhanced activity compared to other coumarins .
Propiedades
Número CAS |
72963-64-5 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-5-10-8-11-6-7-12(16)19-14(11)15(18-3)13(10)17/h4,6-8,17H,5H2,1-3H3 |
Clave InChI |
NYTURSQQJRVHPG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O)C |
melting_point |
167 - 169 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


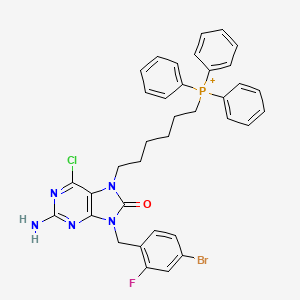
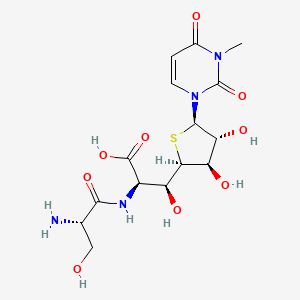
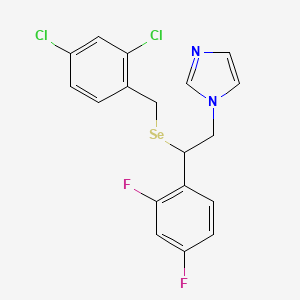
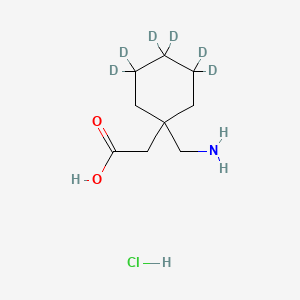

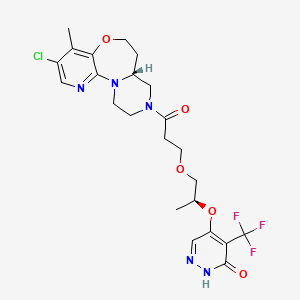

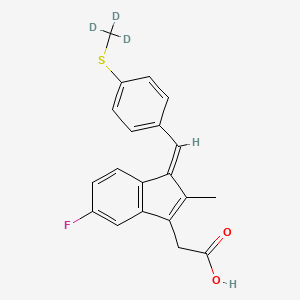
![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
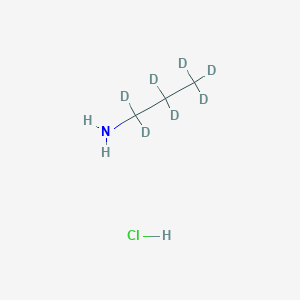
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
